N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-24-17(12-25-15-9-5-6-10-16(15)29-20(25)27)22-23-19(24)28-13-18(26)21-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMXPMZZDRHWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the benzothiazole or triazole rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the benzothiazole or triazole rings.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to form multiple interactions, potentially leading to a range of biological effects.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-w in ) replace the 1,2,4-triazole with a 1,3,4-oxadiazole ring. Substituents such as indol-3-ylmethyl (in 8a-w) introduce hydrophobic and π-stacking properties, contrasting with the benzothiazole group in the target compound, which may enhance electron density and metabolic stability .
1,2,4-Triazole Analogues
describes N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide , which shares the 1,2,4-triazole core but differs in substituents. The 4-(methylsulfanyl)benzyl and phenyl groups increase lipophilicity, while the N-(2-chlorophenyl) acetamide moiety introduces steric and electronic effects distinct from the N-benzyl group in the target compound. Such variations influence solubility and target affinity .
Physicochemical Properties
- Molecular Weight and Fragmentation :
The target compound’s molecular weight can be inferred from analogs in (e.g., m/z 378 for [M]⁺ in a related structure). Fragmentation patterns (e.g., m/z 158, 130) suggest stability of the benzothiazole and acetamide moieties under mass spectrometry, similar to indole-containing derivatives . - Solubility and Stability :
Sulfanyl linkages (common in both the target compound and ’s analog) enhance thioether stability against hydrolysis compared to ester or amide bonds. The N-benzyl group in the target compound may improve lipid solubility relative to the N-(2-chlorophenyl) group in .
Crystallographic and Conformational Analysis
Crystal structures of triazole derivatives (e.g., ) reveal planar triazole rings and intermolecular hydrogen bonds involving acetamide NH groups.
Biological Activity
N-benzyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety and a triazole ring. The presence of these heterocycles suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that N-benzyl derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer activity of benzothiazole derivatives. For instance, compounds with similar structural features have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical metabolic pathways. This inhibition could lead to therapeutic benefits in conditions where these enzymes are overactive or dysregulated .
Study 1: Antimicrobial Efficacy
In a comparative study involving N-benzyl derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that modifications to the benzothiazole structure enhanced antimicrobial potency .
Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of N-benzyl derivatives on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM. Mechanistic studies suggested that the compound induced apoptosis through the intrinsic pathway involving caspase activation .
Data Table
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli | 25 | Cell wall synthesis inhibition |
| Antibacterial | S. aureus | 30 | Metabolic pathway interference |
| Anticancer | MCF-7 | 15 | Apoptosis via caspase activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
